![molecular formula C29H50O24 B12618222 5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol” is a highly complex organic molecule. It features multiple hydroxyl groups and a series of interconnected oxane rings, indicating it may belong to a class of polysaccharides or glycosides. These compounds are often found in natural products and have various biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and careful control of stereochemistry. Common reagents might include protecting groups like acetals or silyl ethers, and glycosyl donors such as trichloroacetimidates.
Industrial Production Methods
Industrial production of complex polysaccharides or glycosides often involves enzymatic synthesis, which can provide high specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate hydroxyl groups for substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alditols.
科学研究应用
Chemistry
In chemistry, such compounds are studied for their unique structural properties and potential as building blocks for more complex molecules.
Biology
In biology, these compounds can be found in cell walls of plants and bacteria, playing crucial roles in structural integrity and signaling.
Medicine
In medicine, polysaccharides and glycosides are explored for their therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Industrially, these compounds are used in food additives, pharmaceuticals, and as precursors for biodegradable materials.
作用机制
The mechanism of action for such compounds often involves interaction with specific enzymes or receptors. For example, glycosides may inhibit certain enzymes by mimicking their natural substrates, while polysaccharides can interact with cell surface receptors to modulate immune responses.
相似化合物的比较
Similar Compounds
Cellulose: A polysaccharide consisting of a linear chain of glucose molecules.
Starch: A polysaccharide composed of amylose and amylopectin, used as an energy store in plants.
Chitin: A polysaccharide found in the exoskeletons of arthropods and cell walls of fungi.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and oxane rings, which can confer unique biological activities and physical properties.
属性
分子式 |
C29H50O24 |
|---|---|
分子量 |
782.7 g/mol |
IUPAC 名称 |
5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C29H50O24/c1-6-22(14(36)17(39)25(44)46-6)51-26-18(40)12(34)10(5-45-26)50-27-20(42)15(37)23(8(3-31)48-27)53-29-21(43)16(38)24(9(4-32)49-29)52-28-19(41)13(35)11(33)7(2-30)47-28/h6-44H,2-5H2,1H3 |
InChI 键 |
GFMVCKSBOIYYOK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


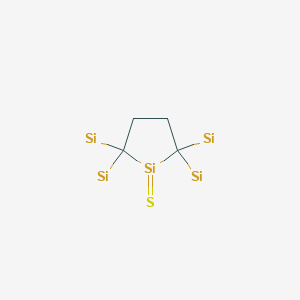
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
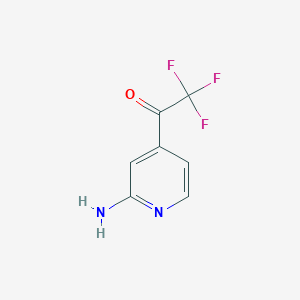
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)

![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
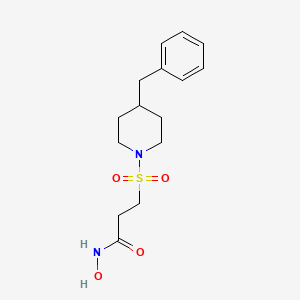
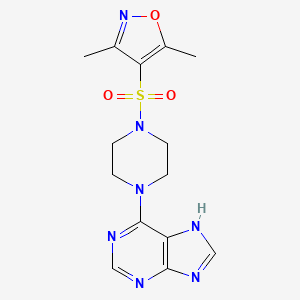
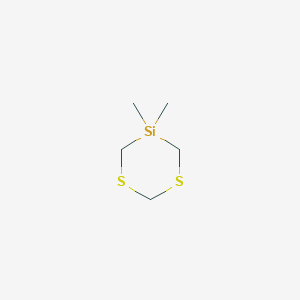
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
